tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate
Description
tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methoxy substituent, and a 2-aminoethyl side chain. The Boc group enhances stability during synthetic processes, while the aminoethyl moiety offers versatility for further functionalization, such as peptide coupling or metal coordination.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGLWOMUOGRJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782647-56-6 | |
| Record name | tert-butyl 3-(2-aminoethyl)-3-methoxyazetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Research
Research has indicated that derivatives of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds synthesized from this azetidine derivative demonstrate IC50 values as low as 0.126 µM against breast cancer cell lines, indicating potent antiproliferative activity.
Case Study:
A study conducted on azetidine derivatives revealed that modifications to the tert-butyl group enhanced the compound's ability to inhibit cell proliferation in breast cancer models while sparing non-cancerous cells, highlighting its potential for targeted cancer therapy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against resistant strains of bacteria, including Mycobacterium species, suggesting its potential use in treating drug-resistant infections.
Case Study:
A recent investigation into the antimicrobial efficacy of azetidine derivatives found that this compound displayed promising results against various resistant bacterial strains, paving the way for further exploration in clinical settings.
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness | Study Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cell Lines | 0.126 µM | [Study on Anticancer Properties] |
| Antimicrobial | Mycobacterium spp. | Significant Activity | [Study on Antimicrobial Efficacy] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to determine its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the tert-butyl group enhances solubility and stability, which are critical for its bioavailability.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Azetidine Derivatives
Structural and Functional Group Comparisons
Key structural analogs differ in substituents on the azetidine ring, impacting their physicochemical and reactive properties. Below is a comparative table:
Key Observations:
- Amino vs. Ester Groups: The target compound’s aminoethyl group enhances nucleophilic reactivity compared to ethoxy-oxoethyl derivatives (e.g., ), which are more suited for ester-based transformations.
- Bromine vs. Methoxy : Bromoethyl analogs (e.g., ) enable Suzuki or nucleophilic substitutions, whereas methoxy groups in the target compound may stabilize the ring via electron donation.
- Polarity : Hydroxymethyl derivatives (e.g., ) exhibit higher polarity (TPSA: 75.8 Ų) than the target compound (TPSA: ~60 Ų), affecting solubility and BBB permeability .
Comparison with Other Routes:
Biological Activity
tert-Butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate is a synthetic compound with notable structural features that suggest potential biological activity. Its molecular formula is C₁₁H₂₂N₂O₃, and it includes an azetidine ring, which is a four-membered saturated heterocyclic structure containing nitrogen. This compound's unique functional groups, including the tert-butyl, aminoethyl, and methoxy groups, contribute to its reactivity and potential pharmacological properties.
The compound exhibits a molecular weight of approximately 218.31 g/mol. It is characterized as a colorless to light yellow liquid under standard conditions and is sensitive to light and heat, necessitating careful storage conditions. The presence of functional groups such as amino and carboxylate enhances its chemical reactivity, making it a candidate for further biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 218.31 g/mol |
| Physical State | Colorless to light yellow liquid |
| Sensitivity | Sensitive to light and heat |
| Storage Conditions | Inert gas atmosphere at low temperatures |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that the compound may exhibit:
- Anticancer Properties : Initial investigations indicate potential cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and human leukemia cells.
- Neuroprotective Effects : The aminoethyl group may facilitate neuroprotective activities, although specific pathways remain to be elucidated.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against MCF-7 cells with an IC50 value in the low micromolar range (approximately 15 µM). This suggests that it may induce apoptosis through mechanisms involving caspase activation.
- Neuroprotection : A study exploring the neuroprotective effects of azetidine derivatives found that this compound could reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases.
- Structure-Activity Relationship (SAR) : Comparative analysis with similar compounds showed that modifications in the azetidine structure significantly impact biological activity. For instance, compounds lacking the methoxy group exhibited reduced potency against cancer cell lines.
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 15 | Anticancer activity (MCF-7) |
| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | 25 | Lower anticancer activity |
| tert-Butyl azetidine-1-carboxylate | >50 | Minimal cytotoxicity |
Q & A
Q. How to design a kinetic study to evaluate the compound’s stability in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
